Platinum-cobalt - 12052-39-0

Platinum-cobalt

Catalog Number: EVT-8732003
CAS Number: 12052-39-0
Molecular Formula: CoPt
Molecular Weight: 254.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Platinum-cobalt alloys can be classified under bimetallic catalysts, which are materials composed of two different metals. They are primarily used in electrochemical applications, including fuel cells and batteries. The source of platinum-cobalt can vary, with synthesis methods often involving the direct combination of platinum and cobalt in various forms, such as nanoparticles or supported on substrates like graphene or carbon.

Synthesis Analysis

Methods

Several synthesis methods have been developed for platinum-cobalt alloys:

  1. Solution Plasma Technique: This method involves using metal wire electrodes submerged in deionized water, where a high-voltage discharge generates nanoparticles directly from the electrodes. The parameters such as voltage and pulse width can be adjusted to control the size and composition of the resulting nanoparticles .
  2. Microwave-Irradiation Process: A one-step synthesis method that utilizes microwave energy to produce platinum-cobalt catalysts supported on graphene oxide. This method is noted for its efficiency and stability in producing high-quality catalysts .
  3. Coreduction Method: In this approach, platinum and cobalt precursors are reduced simultaneously in a solution, leading to the formation of bimetallic nanoparticles with controlled morphology .

Technical Details

The synthesis processes often require careful control of parameters such as temperature, pressure, and concentration of reactants. Characterization techniques like X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) surface area analysis are commonly employed to confirm the formation of the alloy and assess its surface properties .

Molecular Structure Analysis

Structure

The molecular structure of platinum-cobalt alloys typically features a face-centered cubic lattice where cobalt atoms can occupy interstitial sites within the platinum lattice. This arrangement enhances the electronic properties of the alloy, contributing to its catalytic efficiency.

Data

X-ray diffraction studies reveal distinct peaks corresponding to platinum and cobalt phases, indicating successful alloy formation. The alloying temperature for platinum-cobalt nanoparticles is approximately 280 °C, which is critical for achieving optimal structural integrity and catalytic performance .

Chemical Reactions Analysis

Reactions

Platinum-cobalt alloys are primarily involved in electrochemical reactions:

  • Methanol Oxidation: This reaction occurs in direct methanol fuel cells, where platinum-cobalt catalysts demonstrate superior activity compared to pure platinum due to enhanced adsorption properties.
  • Oxygen Reduction Reaction: The alloys are effective catalysts for this reaction, crucial for fuel cell operation, as they lower the activation energy required for the reaction to proceed.

Technical Details

The performance of platinum-cobalt catalysts can be quantified through mass activity measurements under specific conditions (e.g., acidic media), with reported values reaching up to 1719 mA mg for methanol oxidation .

Mechanism of Action

Process

The mechanism by which platinum-cobalt alloys facilitate chemical reactions involves several steps:

  1. Adsorption: Reactants like methanol or oxygen adsorb onto the catalyst surface.
  2. Reaction: The adsorbed species undergo chemical transformations facilitated by the alloy's electronic properties.
  3. Desorption: The products are released from the catalyst surface, allowing for continuous reaction cycles.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Density: The density of platinum-cobalt alloys varies based on composition but generally falls between that of pure cobalt and pure platinum.
  • Melting Point: The melting point is influenced by the ratio of metals; typically, it is lower than that of pure platinum.

Chemical Properties

  • Corrosion Resistance: Platinum-cobalt alloys exhibit excellent resistance to corrosion, making them suitable for harsh chemical environments.
  • Catalytic Activity: The alloy's unique electronic structure provides enhanced catalytic properties compared to individual metals.

Relevant data from studies indicate that these alloys maintain stability over extended periods under operational conditions typical for fuel cells .

Applications

Platinum-cobalt alloys have significant scientific uses:

  • Electrocatalysts: They are widely used in fuel cells for efficient energy conversion.
  • Sensors: Their high sensitivity makes them suitable for use in various sensing applications.
  • Battery Technology: Research is ongoing into their use as electrodes in advanced battery systems due to their favorable electrochemical properties.
Synthesis Methodologies for Platinum-Cobalt Nanostructures

Thermodynamic and Kinetic Design Principles for Intermetallic Pt-Co Nanoparticles

The synthesis of atomically ordered Pt-Co intermetallic nanoparticles relies fundamentally on manipulating thermodynamic drivers and kinetic barriers during nucleation and growth. Unlike disordered solid-solution alloys, intermetallic phases exhibit fixed stoichiometry (e.g., PtCo, Pt₃Co) and long-range atomic ordering, conferring superior structural stability and predictable electronic ligand/strain effects crucial for electrocatalytic durability in acidic environments [1] [2]. Achieving this ordering necessitates overcoming significant kinetic barriers associated with cobalt diffusion, which is inherently sluggish at lower temperatures due to the high activation energy for atomic rearrangement.

Thermodynamically, the Pt-Co phase diagram dictates the stability regimes for disordered face-centered cubic (fcc) alloys versus ordered face-centered tetragonal (L1₀-PtCo) or cubic (L1₂-Pt₃Co) intermetallic phases. Kinetic control is typically exerted via high-temperature annealing (500–800°C), where thermal energy enables sufficient cobalt diffusion for ordering [1] [6]. However, uncontrolled sintering presents a major challenge. Mitigation strategies include:

  • Carbon Confinement: Encapsulating Pt-Co precursor nanoparticles within mesoporous carbon shells or graphene layers physically impedes particle coalescence during annealing by creating diffusion barriers [1].
  • Halide Ion Additives: Introducing chloride (Cl⁻) or iodide (I⁻) ions during precursor synthesis adsorbs onto nanoparticle surfaces, lowering surface energy and reducing Oswald ripening tendencies at elevated temperatures [2].
  • Precursor Engineering: Using molecular precursors with pre-existing Pt-Co bonds (e.g., bimetallic clusters) lowers the thermodynamic driving force required for interdiffusion compared to mixtures of monometallic precursors [1].

The annealing atmosphere profoundly impacts phase purity. Reducing atmospheres (H₂/Ar) prevent cobalt oxidation but may facilitate undesirable cobalt segregation if hydrogen chemisorption is excessive. Inert atmospheres (Ar, N₂) minimize oxidation but require precise control over trace oxygen. Post-annealing, Pt-rich surfaces often form spontaneously due to cobalt's higher surface energy and susceptibility to leaching; this is sometimes deliberately enhanced via mild acid washing (dealloying) to optimize surface strain and ORR activity [2] [6]. In-situ X-ray diffraction and transmission electron microscopy studies confirm that ordering initiates at particle surfaces and propagates inward, with kinetics following a Johnson-Mehl-Avrami model [6].

Table 1: Influence of Annealing Parameters on Pt-Co Intermetallic Nanoparticle Properties

Annealing Temperature (°C)AtmosphereTime (h)Dominant PhaseAverage Size Change (%)Degree of Ordering (%)
5004% H₂/Ar2L1₂ Pt₃Co+1560-75
7004% H₂/Ar2L1₀ PtCo+25>95
700Ar2L1₀ PtCo + CoOₓ+3080
8004% H₂/Ar1L1₀ PtCo+45>95

Electrospinning Techniques for One-Dimensional Pt-Co Alloy Nanowires

One-dimensional Pt-Co nanowires (NWs) offer compelling advantages over nanoparticles: intrinsic resistance to aggregation, continuous pathways for electron transport, and the ability to expose high-index facets with exceptional intrinsic activity. Electrospinning represents a scalable, versatile route for synthesizing these nanostructures, often combined with thermal reduction and annealing. A seminal approach involves generating hierarchical Pt₃Co NWs with high-index facets via a wet-chemical synthesis incorporating structure-directing agents [6].

The synthesis typically employs a polymeric solution (e.g., polyvinylpyrrolidone, PVP) dissolved in a high-boiling-point solvent (e.g., dimethylformamide, DMF) containing dissolved platinum(II) acetylacetonate (Pt(acac)₂) and cobalt(III) acetylacetonate (Co(acac)₃). Upon electrospinning under a high-voltage field (10–20 kV), polymer fibers embedded with metal precursors are collected. Subsequent calcination in air removes the polymer, and reduction/annealing under H₂/Ar yields alloyed or intermetallic Pt-Co NWs. Critical parameters governing morphology and composition include:

  • Precursor Concentration and Ratio: Stoichiometric control (e.g., Pt:Co = 3:1) ensures phase-pure Pt₃Co formation post-annealing [6].
  • Structure-Directing Agents: Cetyltrimethylammonium chloride (CTAC) is pivotal in inducing anisotropic growth and hierarchical, branched NW morphologies by selectively binding to specific crystallographic planes during reduction. Glucose acts as a mild reducing agent, facilitating slower, more controlled nucleation versus strong reductants like NaBH₄ [6].
  • Thermal Profile: Multi-stage heating (e.g., ramping to 160°C for precursor reduction, then 600–700°C for alloying/ordering) prevents defect formation and ensures complete decomposition/reduction [6].

The resulting hierarchical NWs exhibit remarkable ORR mass activities (33.7 times higher than commercial Pt/C) and stability (<5% activity loss after 20,000 cycles), attributed to their high-index facets, Pt-rich surfaces, and ordered intermetallic cores. Density functional theory simulations confirm that the threefold hollow sites on high-index facets (e.g., [310], [110]) exhibit optimized oxygen adsorption energies, significantly enhancing ORR kinetics [6].

Table 2: Electrospinning Synthesis Parameters for Pt-Co Nanowires

ParameterTypical Value/RangeImpact on Nanowire Properties
Precursor Ratio (Pt:Co)3:1Determines final phase (e.g., Pt₃Co vs PtCo); affects ordering
CTAC Concentration5–15 mmol L⁻¹Induces anisotropic growth; higher = more branched/hierarchical
Electrospinning Voltage15–20 kVControls fiber diameter; higher voltage = thinner fibers
Reduction Temperature160–180 °CCompletes reduction; higher = faster reduction, risk of aggregation
Annealing Temperature/Time600–700 °C / 1–3 h (H₂/Ar)Achieves alloying/ordering; higher/longer = increased crystallinity & ordering

Impregnation Strategies for High-Loading Pt-Co Intermetallic Compounds

Achieving high metal loadings (>30 wt%) while maintaining uniform dispersion and preventing aggregation is critical for practical catalyst electrodes. Impregnation methods—incipient wetness, double solvent, and electrostatic adsorption—are widely employed for supporting Pt-Co nanostructures on conductive carbons (e.g., Vulcan XC-72, Ketjenblack, carbon nanotubes) or metal oxides.

  • Incipient Wetness Impregnation (IWI): A solution containing Pt and Co precursors (e.g., H₂PtCl₆, Co(NO₃)₂) is added dropwise to a porous support until pores are just filled. This ensures maximum precursor contact with the support surface. Slow drying (60–80°C) prevents capillary-driven agglomeration. Subsequent calcination (300–400°C, air) decomposes salts, and reduction (H₂, 500–700°C) forms alloyed nanoparticles. While simple, IWI often suffers from inhomogeneous distributions and particle growth during thermal steps if precursors interact weakly with the support [5] [6].
  • Double Solvent (DS) Method: This technique exploits the differential wettability of supports. Hydrophilic supports (e.g., carbon black with oxygen functional groups) are first mixed with a minimal volume of hydrophilic solvent (water) containing dissolved precursors. A hydrophobic solvent (e.g., cyclohexane) is then added in excess. Upon vigorous stirring, precursors selectively diffuse into the hydrophilic pores via capillary forces, yielding exceptionally uniform distributions even at loadings >40 wt%. Pre-functionalizing carbon supports with nitric acid or ozone increases surface oxygen groups, enhancing hydrophilicity and precursor anchoring sites [5].
  • Electrostatic Adsorption (EA): Controlled by adjusting the solution pH relative to the support’s point of zero charge (PZC). For carbon (PZC ~3–7), below PZC, the surface is protonated (+ charge), adsorbing anionic complexes (e.g., PtCl₆²⁻, CoCl₄²⁻). Above PZC, deprotonated surfaces (− charge) adsorb cations (e.g., Pt(NH₃)₄²⁺, Co²⁺). EA provides atomic-level dispersion of precursors but is sensitive to ionic strength and competing ions [5].

Post-impregnation thermal treatments are crucial for achieving intermetallic order. Reducing agents like H₂ or formic acid vapor are preferred over liquid-phase reductants to minimize leaching. Crucially, supports with high graphitization degrees (e.g., carbon nanotubes, graphene) exhibit enhanced stability during high-temperature annealing (>600°C) compared to amorphous carbons by resisting gasification and providing anchoring sites that limit metal mobility [5] [6].

Table 3: Carbon Support Properties and Their Impact on Pt-Co Dispersion

Support TypeSurface Area (m² g⁻¹)Pore Volume (cm³ g⁻¹)Surface ChemistryImpact on Pt-Co Dispersion/Loading
Vulcan XC-72R2500.70Low O-content; moderate PZCModerate dispersion; loading <30 wt%
Ketjenblack EC-600JD14004.0Very low O-content; low PZCHigh dispersion possible via DS; loadings >50 wt% achievable
Oxidized Multi-Walled CNTs150–3000.5–1.5High -COOH, -OH; low PZCExcellent dispersion via EA; strong metal anchoring
Ordered Mesoporous Carbon (CMK-3)~1000~1.0Tunable O-contentConfinement within pores limits sintering; uniform NP size

Wet-Chemistry Approaches for Bimetallic Pt-Co Nanoparticle Fabrication

Wet-chemical colloidal synthesis offers unparalleled control over Pt-Co nanoparticle size, shape, and composition at relatively low temperatures. Key methodologies include polyol reduction, thermal decomposition, microemulsion, and solution plasma sputtering.

  • Polyol Reduction: Ethylene glycol (EG) serves as both solvent and reducing agent. Heating EG solutions of Pt(acac)₂ and Co(acac)₂ to 120–160°C in the presence of capping agents (e.g., PVP, oleylamine) yields small (3–8 nm) alloy nanoparticles. The reducing power stems from EG oxidation to aldehydes. The high boiling point allows controlled reduction kinetics. Shape control is achieved via selective adsorption: Hexadecyltrimethylammonium bromide (CTAB) promotes cubes by binding to {100} facets, while polyvinylpyrrolidone (PVP) facilitates tetrahedrons or octahedrons bound by {111} facets [3] [7].
  • Thermal Decomposition: Organometallic precursors (e.g., Pt(acac)₂, Co₂(CO)₈) decompose in high-boiling solvents (octadecene, benzyl ether) with surfactants (oleic acid, oleylamine) at 180–300°C. This method yields highly crystalline nanoparticles but requires inert atmospheres and careful handling of toxic carbonyls. Precursor stoichiometry and injection rate dictate composition and size distribution [7].
  • Microemulsion: Water-in-oil droplets act as nanoreactors. Mixing microemulsions containing aqueous H₂PtCl₆ and CoCl₂ with a reducing agent (NaBH₄) produces nanoparticles templated by the droplet size (typically 5–20 nm). Co-surfactants (e.g., butanol) stabilize the emulsion. While size control is excellent, scaling is challenging, and surfactant removal is difficult [5].
  • Solution Plasma Sputtering: A novel, surfactant-free technique where platinum and cobalt metal wires serve as electrodes submerged in deionized water. Applying a high-voltage pulsed DC generates plasma, ejecting atomic vapor that condenses into ultra-small (2–5 nm), "clean" Pt/CoPt hybrid nanoparticles. Subsequent thermal annealing (700°C, N₂) enhances alloying. This method produces highly active catalysts (e.g., mass activity 1719 mA mg⁻¹Pt for methanol oxidation) due to the absence of surface-blocking ligands [3].

Capping Agent Chemistry: The choice dictates final morphology and stability:

  • Oleylamine/Oleic Acid: Promote spherical or cubic shapes; readily displaced by thermal annealing or washing.
  • PVP: Binds moderately to {111} facets, favoring octahedral/tetrahedral shapes; requires oxidative or thermal removal.
  • CTAB: Strongly adsorbs to {100}, enabling cubes; challenging removal necessitates harsh conditions [3] [5] [7].

Table 4: Wet-Chemistry Synthesis Parameters and Resultant Pt-Co Nanoparticle Morphologies

MethodPrecursorsCapping AgentTemperature (°C)Dominant MorphologySize (nm)Key Advantage
Polyol ReductionPt(acac)₂, Co(acac)₂PVP160Spheres, Cubes5–10Simple; good size control
Thermal DecompositionPt(acac)₂, Co₂(CO)₈Oleic Acid/Oleylamine220Cubes, Cuboctahedrons7–15High crystallinity
MicroemulsionH₂PtCl₆, CoCl₂CTAB/SDS25 (RT)Spheres5–20Narrow size distribution
Solution PlasmaPt wire, Co wireNonePlasma (Aquous)Spheres/Alloys2–5Surfactant-free; clean surfaces

Post-Synthesis Activation Processes

Synthesis capping agents essential for colloidal stability and shape control invariably poison catalytic surfaces. Their complete removal without altering nanostructure morphology or composition is critical for achieving maximum activity. Common strategies include:

  • Thermal Annealing: Heating in flowing O₂/Ar (250–350°C) oxidizes organic residues (PVP, CTAB) to CO₂ and H₂O. Subsequent reduction in H₂/Ar (200–300°C) removes residual oxides. While effective, excessive temperatures (>400°C) risk sintering or phase segregation. Temperature ramping rates (<5°C min⁻¹) prevent violent combustion and particle agglomeration [5] [6].
  • Acetic Acid Reflux: Gentle oxidation (6–12 h reflux in glacial acetic acid at 110–120°C) effectively removes oleylamine, oleic acid, and PVP while preserving delicate morphologies like branched nanowires or porous nanoparticles. The carboxylic acid likely solubilizes surfactants via protonation and complexation. Multiple washing cycles (ethanol/water) are required post-reflux [7].
  • Oxidant Washing: Treatments with ozone-saturated water or mild oxidative solutions (e.g., NH₄OH/H₂O₂) decompose surfactants at lower temperatures (25–80°C). Particularly useful for temperature-sensitive supports or nanostructures. Effectiveness varies with surfactant binding strength [5].
  • Electrochemical Cycling: Applying cyclic voltammetry scans (e.g., 0.05–1.2 V vs RHE in 0.1 M HClO₄) oxidizes and desorbs surfactants directly in the electrochemical cell. In-situ monitoring is possible, but incomplete removal can occur for strongly bound agents like CTAB [5].

Post-activation, achieving the desired intermetallic phase often necessitates further annealing (Section 1.1). Crucially, activation must preserve critical structural features. For example, acetic acid reflux maintains the hierarchical branched morphology of Pt-Co nanowires, whereas aggressive thermal oxidation can cause structural collapse. Surface-sensitive characterization (XPS, FTIR, CO stripping voltammetry) confirms complete ligand removal, revealing clean, catalytically accessible Pt-Co surfaces essential for applications like fuel cell catalysis [6] [7].

Properties

CAS Number

12052-39-0

Product Name

Platinum-cobalt

IUPAC Name

cobalt;platinum

Molecular Formula

CoPt

Molecular Weight

254.02 g/mol

InChI

InChI=1S/Co.Pt

InChI Key

CLBRCZAHAHECKY-UHFFFAOYSA-N

Canonical SMILES

[Co].[Pt]

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